4-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide 4-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 478078-85-2
VCID: VC4350346
InChI: InChI=1S/C20H14F4N2O2/c21-16-6-4-13(5-7-16)18(27)14-9-17(25-11-14)19(28)26-10-12-2-1-3-15(8-12)20(22,23)24/h1-9,11,25H,10H2,(H,26,28)
SMILES: C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=CC(=CN2)C(=O)C3=CC=C(C=C3)F
Molecular Formula: C20H14F4N2O2
Molecular Weight: 390.338

4-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide

CAS No.: 478078-85-2

Cat. No.: VC4350346

Molecular Formula: C20H14F4N2O2

Molecular Weight: 390.338

* For research use only. Not for human or veterinary use.

4-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide - 478078-85-2

Specification

CAS No. 478078-85-2
Molecular Formula C20H14F4N2O2
Molecular Weight 390.338
IUPAC Name 4-(4-fluorobenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide
Standard InChI InChI=1S/C20H14F4N2O2/c21-16-6-4-13(5-7-16)18(27)14-9-17(25-11-14)19(28)26-10-12-2-1-3-15(8-12)20(22,23)24/h1-9,11,25H,10H2,(H,26,28)
Standard InChI Key GFAZQMFHLTYDDJ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=CC(=CN2)C(=O)C3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Features

The molecular formula of this compound is C₂₀H₁₄F₄N₂O₂, with a molecular weight of 390.338 g/mol. Its IUPAC name reflects the substitution pattern: the pyrrole ring is substituted at the 2-position with a carboxamide group linked to a 3-(trifluoromethyl)benzyl moiety and at the 4-position with a 4-fluorobenzoyl group. Key structural attributes include:

PropertyValue
CAS Number478078-85-2
Molecular FormulaC₂₀H₁₄F₄N₂O₂
Molecular Weight390.338 g/mol
SMILES NotationC1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=CC(=CN2)C(=O)C3=CC=C(C=C3)F
InChI KeyGFAZQMFHLTYDDJ-UHFFFAOYSA-N

The presence of three fluorine atoms (one from the benzoyl group and two from the trifluoromethyl group) enhances lipophilicity and metabolic stability, traits often leveraged in kinase inhibitor design .

ParameterValue (34b)
Clearance (Cl)14 mL/min/kg
Volume of Distribution (Vd)0.6 L/kg
Half-life (t₁/₂)80 min
Oral Bioavailability (F%)42%

These properties, combined with moderate metabolic stability, position pyrrole-carboxamides as viable candidates for oral administration .

Physicochemical and Computational Insights

Solubility and Lipophilicity

The compound’s solubility remains uncharacterized, but its LogP (estimated via computational methods) is predicted to be ~3.5 due to the trifluoromethyl and fluorobenzoyl groups. This moderate lipophilicity balances membrane permeability and aqueous solubility, a critical factor in drug-likeness.

Crystal Structure and Binding Mode

X-ray crystallography of analogue 32a bound to ERK5 revealed:

  • The pyrrole carboxamide forms bidentate hydrogen bonds with the kinase hinge region (residues M140 and E146) .

  • The trifluoromethylbenzyl group occupies a hydrophobic pocket near I61, suggesting that bulkier substituents could enhance binding affinity .

Future Directions and Applications

  • Target Validation: Testing against ERK5 and related kinases (e.g., MEK5, JNK) will clarify its specificity.

  • SAR Studies: Modifying the benzyl (e.g., introducing chloro or methyl groups) or pyrrole substituents could improve potency and selectivity.

  • In Vivo Efficacy: Assessing pharmacokinetics and toxicity in murine models is essential for preclinical development.

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